Pharmacokinetic Advantage: (S)-Ornidazole Exhibits 1.2× Higher Systemic Exposure and 1.4× Slower Clearance than (R)-Ornidazole
In a direct head-to-head comparison following separate intravenous administration of individual enantiomers to beagle dogs, (S)-(-)-ornidazole demonstrated significantly higher systemic exposure and slower total body clearance than its (R)-(+) antipode. The area under the plasma concentration-time curve (AUC0-t) for (S)-(-)-ornidazole was approximately 1.2-fold higher than that of (R)-(+)-ornidazole. Conversely, the total body clearance (CL) of (R)-(+)-ornidazole was 1.4 times greater than that of the (S)-(-) enantiomer [1]. These differences in AUC0-∞ and CL between the enantiomers were statistically significant (P < 0.05), confirming that the elimination of (R)-(+)-ornidazole is more rapid than that of (S)-(-)-ornidazole [1]. No chiral inversion or enantiomer-enantiomer interaction was observed when the enantiomers were administered separately or as a racemic mixture [1].
| Evidence Dimension | Systemic exposure (AUC0-t) and total body clearance (CL) |
|---|---|
| Target Compound Data | AUC0-t and CL values as baseline reference; lower clearance, higher AUC |
| Comparator Or Baseline | (R)-(+)-ornidazole: CL is 1.4× higher; AUC0-t is approximately 1/1.2× that of (S)-ornidazole |
| Quantified Difference | AUC0-t (S) / AUC0-t (R) ≈ 1.2; CL (R) / CL (S) ≈ 1.4 |
| Conditions | Beagle dogs; intravenous administration of individual enantiomers; chiral HPLC on Chiralcel OB-H column with UV detection at 310 nm |
Why This Matters
The 1.2× higher AUC and 1.4× slower clearance of (S)-ornidazole indicate prolonged systemic residence and potentially enhanced therapeutic duration, which are critical considerations for dosing regimen design and therapeutic window optimization in antimicrobial research.
- [1] Chen Y, Liu X, Zhong J, Zhao X, Wang Y, Wang G. Stereoselective pharmacokinetics of ornidazole after intravenous administration of individual enantiomers and the racemate. Chirality. 2006;18(10):799-802. doi:10.1002/chir.20290. View Source
